(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
Description
(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran derivative characterized by a bromine atom at position 7 and a fluorine atom at position 5 on the aromatic ring. The (3R) configuration confers stereochemical specificity, which is critical for interactions with biological targets.
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(3R)-7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
VBTHEEIQMYZFBV-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)F)Br)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with a suitably substituted benzofuran or benzofuran precursor, which undergoes sequential halogenation and amination steps. The general synthetic route involves:
- Selective bromination at the 7-position
- Controlled fluorination at the 5-position
- Introduction of the amine group at the 3-position with stereocontrol to obtain the (3R)-enantiomer
Bromination
- Reagents: Bromine sources such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Conditions: Low temperature to avoid polybromination, typically in an inert solvent like dichloromethane or acetonitrile.
- Outcome: Regioselective bromination at the 7-position due to electronic and steric effects of the benzofuran ring system.
Fluorination
- Reagents: Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Conditions: Mild temperatures, often in polar aprotic solvents to enhance selectivity.
- Mechanism: Electrophilic aromatic substitution preferentially occurs at the 5-position, guided by the directing effects of existing substituents.
Introduction of the Amine Group
- Method 1: Nucleophilic Substitution
- Starting from a 3-halo or 3-activated benzofuran intermediate, nucleophilic substitution with ammonia or amine sources under basic conditions introduces the amine at the 3-position.
- Method 2: Reductive Amination
- Reduction of a 3-keto or 3-aldehyde intermediate in the presence of ammonia or amine reagents with chiral catalysts to ensure (3R)-stereochemistry.
- Catalysts: Use of chiral catalysts or auxiliaries to induce stereoselectivity in the amination step.
Stereoselective Control
- Chiral catalysts or chiral auxiliaries are employed during the amination or reduction steps to obtain the (3R)-enantiomer selectively.
- Enantiomeric excess (ee) is typically monitored by chiral HPLC or NMR techniques.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | NBS, DCM, 0 °C | 7-Bromo-benzofuran intermediate |
| 2 | Fluorination | Selectfluor, MeCN, RT | 7-Bromo-5-fluoro-benzofuran intermediate |
| 3 | Amination | NH3 or amine source, chiral catalyst, solvent, RT | (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
Research Findings and Optimization
- Yield Optimization:
- Bromination and fluorination steps are optimized to minimize side reactions such as over-halogenation or ring opening.
- Use of protecting groups on sensitive sites during halogenation improves regioselectivity.
- Purity and Characterization:
- Purification via silica gel chromatography or recrystallization ensures high purity.
- Characterization by NMR, MS, and chiral HPLC confirms structure and stereochemistry.
- Biological Relevance:
- The presence of bromine and fluorine enhances binding affinity in biological assays, justifying the need for precise halogenation control.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Benzofuran or substituted benzofuran derivative |
| Bromination Reagent | N-Bromosuccinimide (NBS), elemental bromine |
| Bromination Conditions | 0 °C, inert solvent (DCM) |
| Fluorination Reagent | Selectfluor, NFSI |
| Fluorination Conditions | Room temperature, polar aprotic solvent |
| Amination Method | Nucleophilic substitution or reductive amination |
| Stereocontrol | Chiral catalysts or auxiliaries |
| Purification | Silica gel chromatography, recrystallization |
| Characterization | NMR, MS, chiral HPLC |
| Typical Yield | 60-85% overall (depending on optimization) |
Additional Notes
- Industrial scale synthesis may employ catalytic hydrogenation for reduction steps and optimized fluorinating agents for cost-effectiveness.
- Safety precautions are essential when handling brominating and fluorinating reagents due to their reactivity.
- The stereochemistry at the 3-position is critical for the compound’s biological activity; thus, enantioselective synthesis is prioritized.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including its potential use in treating neurological disorders and cancers.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
The table below compares the target compound with key analogs based on substituent positions, molecular properties, and biological relevance:
Key Observations :
- Substituent Position : The placement of halogens significantly impacts electronic properties and bioactivity. For example, bromine at position 7 (target compound) versus position 5 (CAS 1259810-93-9) alters steric and electronic interactions with enzymes or receptors .
- Stereochemistry : The (3R) configuration in the target compound may offer superior binding affinity compared to its (3S)-configured analogs, as seen in enantiomeric pairs like (R)- vs. (S)-7-bromo derivatives .
Enantiomers and Diastereomers
- (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine (CAS 1213092-51-3): This enantiomer lacks the 5-fluoro group but shares the (3R) configuration. Its similarity score of 1.00 (vs. target compound) suggests structural overlap, but the absence of fluorine likely reduces its polarity and biological activity .
- (S)-5-Bromo-2,3-dihydrobenzofuran-3-amine (CAS 1228565-88-5): With a similarity score of 0.95, this compound differs in both stereochemistry (3S) and substituent position (Br at 5), highlighting the importance of chiral centers in pharmacological optimization .
Physicochemical Properties
- Density and Boiling Points : The target compound’s analogs exhibit densities ranging from 1.6 to 1.687 g/cm³, influenced by halogen type and substitution pattern. Higher density in fluorine-containing derivatives (e.g., CAS 1259810-93-9) correlates with increased electronegativity and molecular packing efficiency .
- Thermal Stability : Boiling points for brominated benzofurans range from 252.2°C to 263.9°C, suggesting moderate thermal stability suitable for synthetic applications .
Biological Activity
(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic compound belonging to the class of benzofurans. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. The unique structural features, such as the presence of bromine and fluorine atoms, contribute to its biological efficacy.
The molecular formula of this compound is , with a molecular weight of 232.05 g/mol. The compound's structure can be represented by the following SMILES notation: C1[C@H](C2=C(O1)C(=CC(=C2)F)Br)N.
| Property | Value |
|---|---|
| Molecular Formula | C8H7BrFNO |
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | This compound |
| InChI Key | VBTHEEIQMYZFBV-SSDOTTSWSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The halogen substituents enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This mechanism is crucial for its anticancer and antiviral effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines. For instance, flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in MCF cell lines, with an IC50 value indicating effective cytotoxicity at concentrations around 25.72 ± 3.95 μM .
Moreover, in vivo studies on tumor-bearing mice showed a marked suppression of tumor growth when treated with this compound . These findings highlight its potential as a lead compound for developing new anticancer therapies.
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may exhibit efficacy against various viral infections by inhibiting viral replication mechanisms. The specific mechanisms remain under investigation, but initial results indicate promising antiviral effects comparable to established antiviral agents .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on MCF Cell Lines : A study assessed the effects of this compound on MCF cell lines, showing significant induction of apoptosis and reduced cell viability at specific concentrations .
- Tumor Growth Inhibition : In vivo experiments involving tumor-bearing mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
